![molecular formula C16H15F3O3S2 B3134514 1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol CAS No. 400080-96-8](/img/structure/B3134514.png)
1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol
Vue d'ensemble
Description
1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a chiral molecule that belongs to the family of β-sulfanyl alcohols.
Mécanisme D'action
The mechanism of action of 1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and infection. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the NF-κB signaling pathway, which plays a crucial role in the production of inflammatory cytokines. Additionally, it disrupts the cell membrane of bacteria and viruses, leading to their death.
Biochemical and Physiological Effects:
1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the prevention of cancer. The compound also inhibits the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. Furthermore, it disrupts the cell membrane of bacteria and viruses, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol in lab experiments include its high potency and selectivity towards cancer cells, inflammation, and infectious diseases. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, the limitations of using this compound include its potential toxicity and lack of specificity towards certain cell types. Additionally, the mechanism of action of the compound is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
For 1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol include further investigation into its mechanism of action and potential therapeutic applications. It is important to understand the specific enzymes and signaling pathways that the compound targets in order to optimize its efficacy and minimize its potential toxicity. Additionally, the compound could be modified to improve its selectivity towards certain cell types and reduce its side effects. Finally, clinical trials should be conducted to determine the safety and efficacy of the compound in humans.
Applications De Recherche Scientifique
1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. The compound also possesses anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Furthermore, it has been demonstrated to have anti-bacterial and anti-viral effects by disrupting the cell membrane of bacteria and viruses.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]sulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O3S2/c17-16(18,19)12-5-4-6-14(9-12)23-10-13(20)11-24(21,22)15-7-2-1-3-8-15/h1-9,13,20H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLBZFDFYGBDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(CSC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134437.png)
![[(2-benzamidoacetyl)amino] Benzoate](/img/structure/B3134445.png)
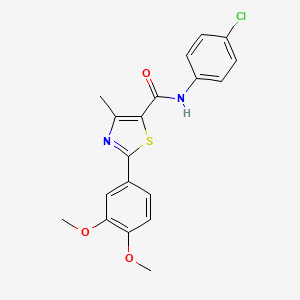
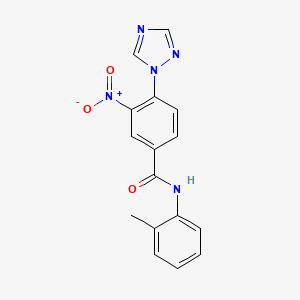
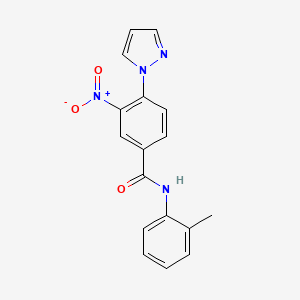
![phenyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]nicotinate](/img/structure/B3134473.png)
![2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate](/img/structure/B3134474.png)
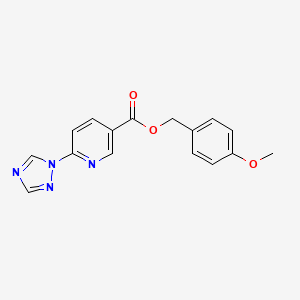
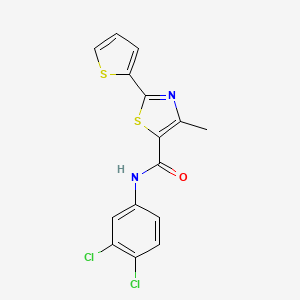
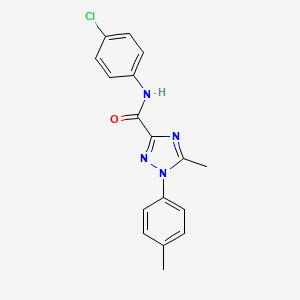
![5-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3134506.png)
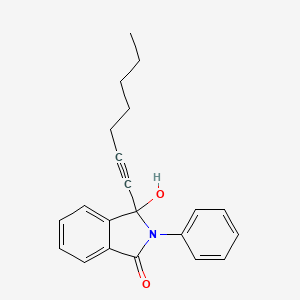
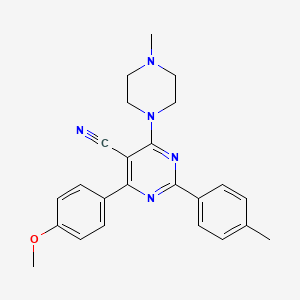
![N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B3134551.png)